molecular formula C12H12N2O2 B2452483 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde CAS No. 478050-31-6

1-(phenethyloxy)-1H-imidazole-2-carbaldehyde

Cat. No. B2452483
CAS RN: 478050-31-6
M. Wt: 216.24
InChI Key: INKYEBMFMRNKGU-UHFFFAOYSA-N
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Description

1-(phenethyloxy)-1H-imidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as PICA and is a heterocyclic organic compound that contains an imidazole ring, an aldehyde group, and a phenethyl ether moiety.

Scientific Research Applications

Synthesis of m-Aryloxy Phenols

Background: Phenol derivatives serve as essential building blocks for synthesizing bioactive natural products and conducting polymers. Among these, m-aryloxy phenols have garnered attention due to their functional groups and specific properties.

Applications::

Potential Biological Activities

Background: Beyond industrial applications, m-aryloxy phenols display intriguing biological effects.

Applications::

Polymyxin Antibiotics

Background: Polymyxins are last-line antibiotics used against multidrug-resistant gram-negative bacteria. However, the emergence of plasmid-mediated colistin resistance (mcr-1) has compromised their efficacy.

Applications::

Metal Complexes

Background: Schiff base metal complexes play a crucial role in coordination chemistry.

Applications::

Medicinal Chemistry

Background: Exploring the compound’s pharmacological potential is essential.

Applications::

Mechanism of Action

Target of Action

The primary target of 1-(2-Phenylethoxy)-1H-Imidazole-2-Carbaldehyde is the Sigma-1 receptor (S1R) . S1Rs are molecular chaperones present on the endoplasmic reticulum (ER) membrane and play a crucial role in ER-mitochondrial inter-organelle calcium signaling and cell survival .

Mode of Action

The compound interacts with its target, the S1R, and modulates its function. Sigma-1 ligands can either directly or indirectly modulate multiple neurodegenerative processes, including excitotoxicity, calcium dysregulation, mitochondrial and endoplasmic reticulum dysfunction, inflammation, and astrogliosis .

Biochemical Pathways

The compound’s interaction with S1R affects various biochemical pathways. It influences the regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism . It also inhibits the ribosome, RNA polymerase, DNA replication, amino acid biosynthesis, and aminoacyl-tRNA biosynthesis .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and slowly eliminated . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action involve changes in the quaternary structure of S1R upon activation . This modulation of S1R can confer resilience against various neurodegenerative diseases . .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other ligands, cellular stressors, and the overall cellular environment can impact the compound’s interaction with S1R . .

properties

IUPAC Name

1-(2-phenylethoxy)imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKYEBMFMRNKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON2C=CN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenethyloxy)-1H-imidazole-2-carbaldehyde

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